molecular formula C13H22N2 B14719330 2,2,8,8-Tetramethylnonanedinitrile CAS No. 13945-80-7

2,2,8,8-Tetramethylnonanedinitrile

Cat. No.: B14719330
CAS No.: 13945-80-7
M. Wt: 206.33 g/mol
InChI Key: YCVYNODSHCUHLH-UHFFFAOYSA-N
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Description

2,2,8,8-Tetramethylnonanedinitrile is an organic compound with the molecular formula C13H22N2 It is characterized by the presence of two nitrile groups attached to a nonane backbone, with four methyl groups at the 2 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,8,8-Tetramethylnonanedinitrile can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2,8,8-Tetramethylnonanedinitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The nitrile groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Depending on the nucleophile, various substituted nitriles or other functionalized compounds.

Scientific Research Applications

2,2,8,8-Tetramethylnonanedinitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,8,8-Tetramethylnonanedinitrile exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile groups are converted to primary amines through the transfer of electrons from the reducing agent to the nitrile carbon, breaking the triple bond and forming a single bond with hydrogen atoms.

Comparison with Similar Compounds

Uniqueness: 2,2,8,8-Tetramethylnonanedinitrile is unique due to its specific arrangement of nitrile groups and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

13945-80-7

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

2,2,8,8-tetramethylnonanedinitrile

InChI

InChI=1S/C13H22N2/c1-12(2,10-14)8-6-5-7-9-13(3,4)11-15/h5-9H2,1-4H3

InChI Key

YCVYNODSHCUHLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCC(C)(C)C#N)C#N

Origin of Product

United States

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